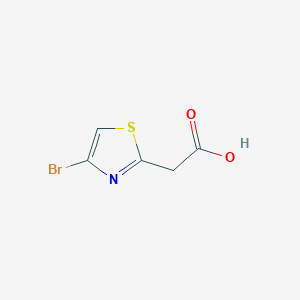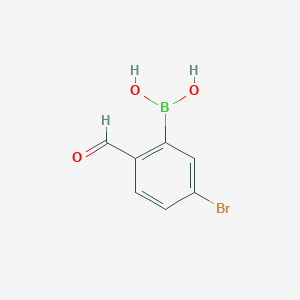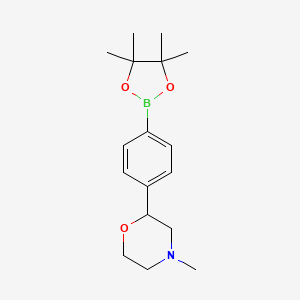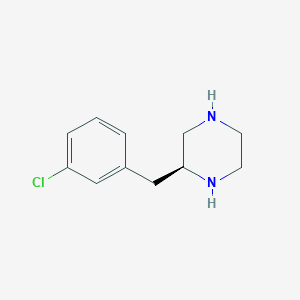![molecular formula C20H30N2O4 B13356650 Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperazine ring, and a dimethylphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and reduce environmental impact while maximizing output .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate include:
- 2,4-Di-tert-butylphenol
- 2-tert-Butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-methylphenol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-14-7-8-17(15(2)13-14)25-16(3)18(23)21-9-11-22(12-10-21)19(24)26-20(4,5)6/h7-8,13,16H,9-12H2,1-6H3 |
InChI Key |
BJEBLSHHYHSKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356574.png)
![3-Amino-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carbonitrile](/img/structure/B13356577.png)
![(1R,2S,3S,4R,5R)-2,4-Bis((tert-butyldiphenylsilyl)oxy)-6,8-dioxabicyclo[3.2.1]octan-3-ol](/img/structure/B13356584.png)

![N-{4-oxo-4-[(1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethyl)amino]butyl}-2-pyrazinecarboxamide](/img/structure/B13356588.png)


![6-[(4-Bromophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356611.png)


![4-Bromophenyl [3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13356621.png)

![3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13356647.png)

